molecular formula C14H11Cl2N3O3S B5056326 2,5-dichloro-N-1H-indazol-6-yl-4-methoxybenzenesulfonamide

2,5-dichloro-N-1H-indazol-6-yl-4-methoxybenzenesulfonamide

Cat. No. B5056326
M. Wt: 372.2 g/mol
InChI Key: OSBNPTIYJHQZFK-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C14H11Cl2N3O3S . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry due to its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of indazole derivatives, such as 2,5-dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide is characterized by the presence of an indazole ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The compound also contains two chlorine atoms, a methoxy group, and a benzenesulfonamide moiety .

properties

IUPAC Name

2,5-dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3S/c1-22-13-5-11(16)14(6-10(13)15)23(20,21)19-9-3-2-8-7-17-18-12(8)4-9/h2-7,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBNPTIYJHQZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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